molecular formula C8H9N3O2S B13953644 4-cyano-N-ethylpyridine-2-sulfonamide

4-cyano-N-ethylpyridine-2-sulfonamide

Cat. No.: B13953644
M. Wt: 211.24 g/mol
InChI Key: QVBISRKQDIGAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-cyano-N-ethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-cyano-N-ethylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug design and discovery programs.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

4-cyano-N-ethylpyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: Used as an antibiotic in combination with trimethoprim.

    Sulfadiazine: Used to treat bacterial infections and prevent rheumatic fever.

    Sulfisoxazole: Used to treat urinary tract infections.

What sets this compound apart is its unique structure, which includes a cyano group and an ethyl group attached to the pyridine ring. This structural uniqueness may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

4-cyano-N-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-5-7(6-9)3-4-10-8/h3-5,11H,2H2,1H3

InChI Key

QVBISRKQDIGAPB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CC(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.